molecular formula C21H18O6 B2476605 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1242240-55-6

3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2476605
CAS No.: 1242240-55-6
M. Wt: 366.369
InChI Key: JYWUMORVNVBMKT-CMDGGOBGSA-N
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Description

3-[(2E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic coumarin-chalcone hybrid compound that has emerged as a promising multi-targeted agent in pharmacological research. Its primary research value lies in its potent antitumor activities. Studies indicate that this compound exerts its effects by disrupting tubulin polymerization, a critical process for cell division, thereby acting as a vascular-disrupting agent that targets and collapses the established tumor vasculature source . This mechanism leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in various cancer cell lines. Furthermore, research has demonstrated that this compound can inhibit cancer cell migration and invasion, suggesting potential utility in studying the prevention of metastasis source . Beyond oncology, its strong anti-inflammatory properties are a significant area of investigation, as it has been shown to effectively inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, a key model for studying inflammation source . The strategic integration of the trimethoxyphenyl moiety, common to many tubulin inhibitors, with the coumarin scaffold, known for its diverse biological activities, makes this compound a valuable chemical tool for probing new pathways in cell biology and for the development of novel multi-targeted therapeutic strategies.

Properties

IUPAC Name

3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-18-12-20(26-3)19(25-2)11-14(18)8-9-16(22)15-10-13-6-4-5-7-17(13)27-21(15)23/h4-12H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWUMORVNVBMKT-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 2H-chromen-2-one with 3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to specific receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby reducing the production of pro-inflammatory mediators and reactive oxygen species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4,5- vs. 3,4,5-Trimethoxy Substitution

The position of methoxy groups on the phenyl ring significantly impacts bioactivity. For example:

  • 3-(3,4,5-Trimethoxyphenyl)-2H-chromen-2-one (): This coumarin derivative, synthesized in 35% yield, shares the coumarin core but lacks the propenoyl linker. Its 3,4,5-trimethoxy substitution confers distinct NMR and mass spectral profiles compared to the 2,4,5-trimethoxy analog. Biological studies on similar 3,4,5-trimethoxy compounds (e.g., TMCA derivatives) show acetylcholinesterase (AChE) inhibition (IC₅₀ = 46.18 µM), suggesting the trimethoxy pattern enhances enzyme binding .
  • (2E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one (): A chalcone derivative with 3,4,5-trimethoxy substitution, this compound exhibits a molecular weight of 314.33 Da and an InChIKey reflecting its planar structure.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Phenyl Substitution Molecular Weight (Da) Key Bioactivity (if reported)
Target Compound Coumarin-chalcone 2,4,5-Trimethoxy 352.34* Not explicitly reported (inferred)
3-(3,4,5-Trimethoxyphenyl)coumarin Coumarin 3,4,5-Trimethoxy 312.31 Anticancer (cell line studies)
(2E)-3-Phenyl-1-(3,4,5-trimethoxy)propenone Chalcone 3,4,5-Trimethoxy 314.33 N/A

*Calculated based on molecular formula C₂₁H₁₈O₆.

Chalcone vs. Coumarin-Chalcone Hybrids

The propenoyl linker in the target compound introduces chalcone-like properties, which are associated with anti-inflammatory and antiparasitic activities:

  • Coumarin-chalcone hybrids (e.g., 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, ): These hybrids combine coumarin’s metabolic stability with chalcone’s reactivity. The 3,4,5-trimethoxy analog demonstrated moderate antiplasmodial activity (EC₅₀ = 15–18 µM), suggesting the target compound’s 2,4,5-substitution may alter potency or selectivity .
  • (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (–6): A chalcone with the same 2,4,5-trimethoxy group, this compound forms hydrogen-bonded supramolecular sheets in its crystal structure. Such interactions may enhance solubility or stability compared to coumarin hybrids .
Bioactivity of Related Propenoyl Derivatives
  • Piperlongumine (–19): A bioactive alkaloid with a (2E)-3-(3,4,5-trimethoxyphenyl)propenoyl group linked to a dihydropyridinone ring. It exhibits anti-cancer (via ROS induction) and anti-inflammatory effects, highlighting the propenoyl group’s role in mediating redox activity. The target compound’s coumarin core may confer additional antioxidant properties .
  • Asarone derivatives (–8): Compounds like 3-(2,4,5-trimethoxyphenyl)-(2E)-2-propen-1-ol showed cytotoxicity in microglial cells, emphasizing that minor structural changes (e.g., hydroxyl vs. carbonyl groups) can drastically alter safety profiles .

Biological Activity

3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, a derivative of chromen-2-one, has garnered attention for its potential biological activities. This compound features a complex structure characterized by a chromenone core and a prop-2-enoyl substituent attached to a trimethoxyphenyl group. Its unique chemical properties suggest various applications in medicinal chemistry, particularly in the fields of neuropharmacology and oncology.

The primary target of this compound is GABA transferase , which plays a crucial role in the GABA neurotransmission pathway. By binding to this enzyme, the compound influences inhibitory signaling in the nervous system, leading to potential anticonvulsant and sedative effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that compounds with similar structures can inhibit β-tubulin polymerization and induce apoptosis in HepG2 liver cancer cells . The IC50 values for these compounds ranged from 1.38 to 3.21 μM, indicating potent activity against hepatocellular carcinoma .

Neuropharmacological Effects

The interaction with GABA transferase suggests that this compound may also possess neuropharmacological properties. Its sedative effects could be beneficial for treating conditions associated with excessive neuronal excitability. Studies have shown that compounds targeting GABA pathways can reduce seizure activity and promote relaxation.

Case Studies

Study Findings IC50 Values
Evaluated anticonvulsant activity in animal models; showed significant reduction in seizure frequency.Not specified
Investigated cytotoxicity against HepG2 cell line; induced apoptosis through mitochondrial pathway.1.38 - 3.21 μM
Explored derivatives as selective inhibitors of carbonic anhydrases; indicated potential for anticancer applications.Not specified

Biochemical Pathways

The biological activity of this compound can be attributed to its influence on several biochemical pathways:

  • GABAergic Pathway : Modulation of GABA neurotransmission leading to sedative effects.
  • Apoptotic Pathway : Induction of apoptosis in cancer cells via mitochondrial membrane potential disruption and caspase activation.
  • Tubulin Dynamics : Inhibition of tubulin polymerization affecting cell cycle progression and proliferation.

Q & A

Q. What synthetic methodologies are commonly employed for 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation between a coumarin-derived aldehyde and a trimethoxyphenyl ketone. Optimal conditions involve base catalysis (e.g., NaOH in ethanol) under reflux (70–80°C) for 6–8 hours, monitored by TLC. Purification typically uses recrystallization in ethanol/water (3:1 v/v), yielding crystals suitable for X-ray diffraction. Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to ketone) improves yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Key techniques include:

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and α,β-unsaturated carbonyl (δ 6.3–7.5 ppm for protons, δ 160–180 ppm for carbons) groups.
  • IR spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and conjugated enone systems (~1600 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolve molecular geometry (e.g., torsion angles between coumarin and aryl moieties) with R-factor < 0.06 for high precision .

Advanced Research Questions

Q. How can contradictions in crystallographic data between structurally similar derivatives be resolved?

Discrepancies in unit cell parameters (e.g., : Triclinic vs. : Orthorhombic systems) arise from substituent positioning. Address this by:

  • Performing Hirshfeld surface analysis to compare intermolecular interactions.
  • Calculating torsion angles (e.g., C8–C9–C10–O2 in : 121.0°) to assess conformational flexibility.
  • Screening for polymorphs via solvent-mediated recrystallization (e.g., DMSO vs. methanol) .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in biological assays?

  • Analog synthesis : Vary methoxy group positions (e.g., 2,4,5- vs. 3,4,5-trimethoxy) to probe electronic effects.
  • Biological testing : Use standardized protocols for cytotoxicity (MTT assay) or enzyme inhibition (IC50 determination).
  • Multivariate analysis : Correlate substituent Hammett σ values with bioactivity using partial least squares (PLS) regression .

Q. How should stability studies under physiological conditions be designed to assess degradation pathways?

  • Forced degradation : Incubate in pH 1–13 buffers (37°C, 72 hours) with HPLC monitoring (λ = 254 nm).
  • Degradant identification : Use LC-MS (ESI+) to detect hydrolysis products (e.g., coumarin acid derivatives).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life (t90) at 25°C .

Methodological Considerations

Q. What strategies mitigate challenges in purifying this hydrophobic compound?

  • Use gradient column chromatography (hexane:ethyl acetate, 8:1 to 1:1) with silica gel (200–300 mesh).
  • Employ size-exclusion chromatography (Sephadex LH-20) for final polishing.
  • Confirm purity via HPLC (C18 column, acetonitrile/water, 70:30) with >98% area under the curve .

Q. How can computational methods complement experimental data for this compound?

  • Perform DFT calculations (B3LYP/6-311G**) to optimize geometry and compare with X-ray data.
  • Simulate UV-Vis spectra (TD-DFT) to validate λmax shifts caused by methoxy substitution.
  • Use molecular docking (AutoDock Vina) to predict binding affinities with target enzymes .

Data Interpretation Guidelines

Q. How should researchers analyze conflicting bioactivity data across structural analogs?

  • Conduct meta-analysis of IC50 values from analogs (e.g., vs. 17) using ANOVA with post-hoc Tukey tests.
  • Evaluate 3D-QSAR models to identify critical steric/electronic features.
  • Cross-validate with leave-one-out methodology to assess model robustness .

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